molecular formula C15H15ClN2O2S B2478870 4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyridine CAS No. 2034433-59-3

4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2478870
CAS No.: 2034433-59-3
M. Wt: 322.81
InChI Key: BKBNKHHRCMBSOW-UHFFFAOYSA-N
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Description

4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyridine is a chemical compound with the molecular formula C15H15ClN2O2S and a molecular weight of 322.8098 g/mol . This compound features a pyridine ring substituted with a piperidine moiety, which is further functionalized with a 5-chlorothiophene-2-carbonyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine intermediate, which is then reacted with 5-chlorothiophene-2-carbonyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-14-4-3-13(21-14)15(19)18-9-1-2-12(10-18)20-11-5-7-17-8-6-11/h3-8,12H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBNKHHRCMBSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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